2-Amino-6-chloropurine Derivatives Exhibit Potent Antimycobacterial Activity with a Favorable Safety Window
2-Amino-6-chloropurine and its N-acyl derivatives demonstrate potent tuberculostatic activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 0.35 to 1.5 µg/ml, a level of potency that is clinically relevant. Crucially, in direct comparison, the same active compounds were essentially non-toxic to human embryo fibroblasts in an MTT assay, showing an IC50 of > 50 µM [1]. This indicates a high degree of selectivity at the cellular level, a key differentiator from many other antimycobacterial leads that may exhibit significant host cell toxicity.
| Evidence Dimension | Antimycobacterial potency and cytotoxicity |
|---|---|
| Target Compound Data | MIC: 0.35 – 1.5 µg/ml (against M. tuberculosis H37Rv); Cytotoxicity IC50: > 50 µM (human embryo fibroblasts) |
| Comparator Or Baseline | Not applicable (self-comparison of potency vs. cytotoxicity) |
| Quantified Difference | The observed MIC values are significantly lower (up to 143-fold) than the 50 µM (approx. 8.5 µg/ml) cytotoxic concentration, indicating a substantial therapeutic window. |
| Conditions | In vitro broth microdilution for MIC; MTT assay for cytotoxicity. |
Why This Matters
For procurement in antimycobacterial research, this specific quantitative data supports the selection of 2-amino-6-chloropurine as a core scaffold with a demonstrated, favorable safety profile that is not guaranteed with untested or different purine analogs.
- [1] Tuberculostatic Activity of 2-Amino-6-Chloropurine Derivatives. (2017). Pharmaceutical Chemistry Journal, 51, 769–772. View Source
